![molecular formula C19H25ClN4OS B2779561 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105224-49-4](/img/structure/B2779561.png)
1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
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Description
1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been investigated for its ability to inhibit certain enzymes that are involved in the progression of cancer and autoimmune diseases.
Scientific Research Applications
Antiacetylcholinesterase Activity
A study by Vidaluc et al. (1995) synthesized a series of compounds, including ones similar to 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, to assess their antiacetylcholinesterase activity. They focused on optimizing the spacer length and the pharmacophoric moieties in these compounds to improve their inhibitory activities on the enzyme. This research suggests potential applications in treating conditions associated with acetylcholine deficiencies, such as Alzheimer's disease (Vidaluc et al., 1995).
Spectroscopic and Structural Studies
Iriepa and Bellanato (2013) conducted a comprehensive study on the synthesis, spectroscopic, and structural properties of tri-substituted ureas, which include a moiety structurally similar to the chemical . Their research provides valuable insights into the behavior of these compounds in different conditions and their conformational properties, which are crucial for understanding their interactions and potential applications in various fields (Iriepa & Bellanato, 2013).
Antimicrobial and Anti-Proliferative Activities
Al-Mutairi et al. (2019) explored the synthesis of various urea derivatives, including structures resembling 1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, and assessed their antimicrobial and anti-proliferative properties. This research highlights the potential of these compounds in developing new antimicrobial agents and cancer therapeutics (Al-Mutairi et al., 2019).
Allosteric Enhancer Activity at the A1 Adenosine Receptor
Romagnoli et al. (2012) synthesized and evaluated a series of compounds for their ability to enhance the allosteric activity of the A1 adenosine receptor. Their study provides insights into the therapeutic potential of such compounds in modulating receptor activity, which can be crucial for treating various neurological and cardiovascular disorders (Romagnoli et al., 2012).
Anticonvulsant Activity
Thakur et al. (2017) investigated the anticonvulsant activity of urea/thiourea derivatives, similar to the compound . Their research contributes to the development of new therapeutic agents for treating epilepsy and other seizure disorders (Thakur et al., 2017).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4OS/c1-23-7-9-24(10-8-23)18(16-6-11-26-14-16)13-22-19(25)21-12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJFXZOMRDNXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea |
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